molecular formula C11H17ClN2 B2366539 N-(2-methylpropyl)benzenecarboximidamide hydrochloride CAS No. 1909347-75-6

N-(2-methylpropyl)benzenecarboximidamide hydrochloride

Cat. No.: B2366539
CAS No.: 1909347-75-6
M. Wt: 212.72
InChI Key: VHNVAUIVFSXQJE-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)benzenecarboximidamide hydrochloride is a chemical compound with the molecular formula C₁₁H₁₇ClN₂.

Scientific Research Applications

N-(2-methylpropyl)benzenecarboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)benzenecarboximidamide hydrochloride typically involves the reaction of benzenecarboximidamide with 2-methylpropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzenecarboximidamide+2-methylpropylamine+HClN-(2-methylpropyl)benzenecarboximidamide hydrochloride\text{Benzenecarboximidamide} + \text{2-methylpropylamine} + \text{HCl} \rightarrow \text{this compound} Benzenecarboximidamide+2-methylpropylamine+HCl→N-(2-methylpropyl)benzenecarboximidamide hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)benzenecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)benzenecarboximidamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)benzenecarboxamide
  • N-(2-methylpropyl)benzenecarboxylate
  • N-(2-methylpropyl)benzenecarboximidate

Uniqueness

N-(2-methylpropyl)benzenecarboximidamide hydrochloride is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

N'-(2-methylpropyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-9(2)8-13-11(12)10-6-4-3-5-7-10;/h3-7,9H,8H2,1-2H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNVAUIVFSXQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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